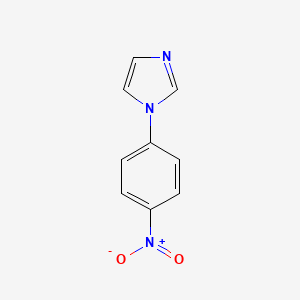

1-(4-Nitrophenyl)-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCOOPJLAXJKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177566 | |

| Record name | Imidazole, 1-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658577 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2301-25-9 | |

| Record name | 1-(4-Nitrophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2301-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 1-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002301259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-imidazole from 4-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Nitrophenyl)-1H-imidazole, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 4-nitroaniline. The core of this guide focuses on the most direct synthetic route, the Debus-Radziszewski imidazole synthesis, a powerful one-pot, multi-component reaction. This document details the experimental protocol, presents key quantitative data, and illustrates the reaction pathway and workflow for clarity and reproducibility.

Introduction

This compound is a key building block in the development of novel therapeutic agents due to the versatile chemical handles it possesses. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, while the nitroaryl group can be readily transformed into other functional groups, allowing for extensive structure-activity relationship (SAR) studies. The synthesis of N-arylimidazoles is a cornerstone of heterocyclic chemistry, with various methods developed over the years. This guide focuses on a classical yet highly efficient approach: the Debus-Radziszewski reaction. This method allows for the construction of the imidazole ring in a single step from simple, acyclic precursors.

Synthetic Pathway: The Debus-Radziszewski Reaction

The most direct route for the synthesis of this compound from 4-nitroaniline is a modification of the Debus-Radziszewski imidazole synthesis.[1][2][3] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (formaldehyde), and an ammonia source (ammonium acetate) with a primary amine (4-nitroaniline).[1]

The overall reaction can be depicted as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the principles of the Debus-Radziszewski reaction.

Materials:

-

4-Nitroaniline

-

Glyoxal (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid.

-

Addition of Reagents: To the stirred mixture, add glyoxal (40% aq. solution, 1.2 eq) and formaldehyde (37% aq. solution, 1.2 eq) sequentially at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Yellow solid |

| Melting Point | 199-201 °C |

| Yield | 75-85% (typical) |

| Solubility | Soluble in DMSO, DMF, and hot ethanol. |

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through spectroscopic analysis.

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |

| 8.40 - 8.35 | m | 2H | Ar-H | |

| 8.28 - 8.23 | m | 2H | Ar-H | |

| 7.85 | s | 1H | Imidazole-H | |

| 7.72 | s | 1H | Imidazole-H | |

| 7.50 - 7.45 | m | 1H | Imidazole-H |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) | Assignment |

| 146.7 | C-NO₂ | |

| 143.8 | C-N (imidazole) | |

| 136.9 | C-H (imidazole) | |

| 129.3 | Ar-CH | |

| 128.8 | Ar-CH | |

| 124.1 | C-H (imidazole) | |

| 122.7 | C-H (imidazole) |

Mass Spectrum (ESI-MS): m/z 190.06 [M+H]⁺

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A step-by-step workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound from 4-nitroaniline using the Debus-Radziszewski reaction. The provided experimental protocol, along with the summarized quantitative and spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The directness and efficiency of this multi-component reaction make it an attractive strategy for the production of this important heterocyclic building block.

References

One-Pot Synthesis of 1-(4-Nitrophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 1-(4-Nitrophenyl)-1H-imidazole, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent synthetic methodologies, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway, and presents comprehensive experimental protocols, quantitative data, and reaction mechanisms.

Introduction

This compound is a valuable building block in medicinal chemistry. The imidazole moiety is a common feature in many bioactive molecules, while the nitrophenyl group can be readily modified or utilized for further coupling reactions. The one-pot synthesis of this compound is of significant interest as it offers a more efficient, economical, and streamlined approach compared to multi-step procedures. The most direct and widely employed one-pot method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between imidazole and an activated 4-halonitrobenzene. The strong electron-withdrawing nitro group on the phenyl ring facilitates the nucleophilic attack by imidazole, making this a highly effective synthetic strategy.

Reaction Mechanism and Pathway

The one-pot synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:

-

Deprotonation of Imidazole: In the presence of a base (e.g., potassium carbonate, sodium hydride), the acidic proton on the imidazole nitrogen is abstracted, forming the imidazolate anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The imidazolate anion attacks the electron-deficient carbon atom of the 4-halonitrobenzene that bears the halogen leaving group. This attack is facilitated by the strong electron-withdrawing effect of the para-nitro group, which polarizes the C-X bond. This step results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the phenyl ring is restored through the elimination of the halide ion (e.g., F⁻, Cl⁻). This step is typically the rate-determining step of the reaction.

-

Product Formation: The final product, this compound, is formed.

The overall reaction is a one-pot process where the starting materials are combined with a base in a suitable solvent and heated to effect the transformation.

Experimental Protocols

Two detailed experimental protocols for the one-pot synthesis of this compound are provided below, utilizing different solvents and bases.

Protocol 1: Synthesis in Dimethylformamide (DMF) with Potassium Carbonate

This protocol is a standard and widely applicable method for the SNAr reaction.

Materials:

-

Imidazole

-

1-Fluoro-4-nitrobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of imidazole (7.87 mmol) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (8.7 mmol).

-

Stir the mixture for 15 minutes at room temperature to facilitate the formation of the imidazolate anion.

-

Add 1-fluoro-4-nitrobenzene (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete (typically within a few hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure this compound.

Protocol 2: Synthesis in an Ionic Liquid

This protocol utilizes an ionic liquid as the solvent, which can offer advantages in terms of reaction rate and recyclability.

Materials:

-

Imidazole

-

1-Fluoro-4-nitrobenzene

-

1-Octyl-3-methylimidazolium bromide ([Omim]Br)

-

Ethyl acetate

-

Water

Procedure:

-

Combine imidazole, 1-fluoro-4-nitrobenzene, and 1-octyl-3-methylimidazolium bromide ([Omim]Br) in a reaction vessel.

-

Heat the mixture with stirring. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate.

-

Separate the organic layer and wash it with water to remove the ionic liquid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Protocol 1 (DMF/K₂CO₃) | Protocol 2 (Ionic Liquid) |

| Starting Materials | Imidazole, 1-Fluoro-4-nitrobenzene | Imidazole, 1-Fluoro-4-nitrobenzene |

| Base | Potassium Carbonate | Not explicitly required (ionic liquid can act as a promoter) |

| Solvent | Dimethylformamide (DMF) | 1-Octyl-3-methylimidazolium bromide ([Omim]Br) |

| Temperature | 60-80 °C | Not specified, likely elevated |

| Reaction Time | Several hours | Not specified |

| Yield | Good to high | 89% |

| Melting Point | 193-195 °C | 193-195 °C |

| Product Characterization | NMR, IR, Mass Spec | NMR, Mass Spec |

Mandatory Visualizations

Caption: Experimental workflow for the one-pot synthesis of this compound.

Regioselective Synthesis of 1-(4-Nitrophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the regioselective synthesis of 1-(4-nitrophenyl)-1H-imidazole, a key structural motif in medicinal chemistry. The synthesis of N-arylimidazoles, particularly with electron-deficient aryl groups, is a critical transformation in the development of pharmacologically active compounds. This document outlines prominent synthetic strategies, presents comparative data, and provides detailed experimental protocols to aid researchers in this field.

Introduction

This compound is a valuable building block in the synthesis of various therapeutic agents. The regioselective formation of the C-N bond between the imidazole ring and the nitrophenyl group is a significant challenge due to the potential for substitution at either nitrogen atom in unsymmetrical imidazoles. This guide focuses on established and efficient methods that ensure high regioselectivity, primarily highlighting the Ullmann condensation and the Buchwald-Hartwig amination reactions.

Key Synthetic Methodologies

The two primary methods for the N-arylation of imidazole are copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions. Both have been successfully employed for the synthesis of N-arylimidazoles with high yields and selectivity.

1. Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic method for forming C-N bonds. Modern variations of this reaction utilize catalytic amounts of copper, often in the presence of a ligand, to couple an aryl halide with an N-H containing heterocycle. For the synthesis of this compound, an aryl halide bearing a strong electron-withdrawing group like the nitro group is particularly reactive.

Key features of this method include:

-

Catalyst: Typically a copper(I) salt such as CuI or CuBr.

-

Ligand: A variety of ligands can be employed to enhance the reaction rate and selectivity, with 1,10-phenanthroline derivatives being particularly effective.[1]

-

Base: A base such as K₂CO₃, Cs₂CO₃, or KOH is required to deprotonate the imidazole.

-

Solvent: Polar aprotic solvents like DMF or DMSO are commonly used.

2. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is known for its high functional group tolerance and generally milder reaction conditions compared to the classical Ullmann reaction. The choice of phosphine ligand is crucial for the success of the reaction.

Key features of this method include:

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or from a stable Pd(0) complex.

-

Ligand: Bulky, electron-rich phosphine ligands are typically used to facilitate the catalytic cycle.

-

Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is commonly employed.

-

Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typical.

3. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. Both Ullmann and Buchwald-Hartwig reactions can be performed under microwave conditions to accelerate the synthesis of this compound.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound and related N-arylimidazoles based on literature precedents.

Table 1: Copper-Catalyzed N-Arylation of Imidazole with 4-Halonitrobenzene

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Iodonitrobenzene | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 110 | 24 | >95 | [1] |

| 2 | 4-Bromonitrobenzene | CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 80 | 12 | High | [3] |

| 3 | 4-Chloronitrobenzene | CuI-NHC complex | - | K₂CO₃ | Acetone | 60 | 24 | 52-98 | [4] |

Table 2: Palladium-Catalyzed N-Arylation of Imidazole with 4-Halonitrobenzene

| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 4-Bromonitrobenzene | Pd₂(dba)₃ (0.1) | L1 (0.2) | NaOtBu | Toluene | 100 | 18 | 93 | [5] |

| 2 | 4-Chloronitrobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | High | [6] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is based on a typical Ullmann-type N-arylation reaction.

Materials:

-

Imidazole

-

4-Iodonitrobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To an oven-dried Schlenk tube, add imidazole (1.2 mmol), 4-iodonitrobenzene (1.0 mmol), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous DMF (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours with stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Palladium-Catalyzed Synthesis of this compound

This protocol is based on a typical Buchwald-Hartwig amination reaction.

Materials:

-

Imidazole

-

4-Bromonitrobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos or a Josiphos-type ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

-

Add imidazole (1.2 mmol) and 4-bromonitrobenzene (1.0 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube, remove from the glovebox, and heat the reaction mixture at 100 °C for 18-24 hours with stirring.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield this compound.

Mandatory Visualizations

Caption: General reaction pathways for the synthesis of this compound.

Caption: Logical workflow for the regioselective synthesis of this compound.

References

- 1. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)-1H-imidazole: Protocol and Mechanism

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrophenyl)-1H-imidazole, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, a summary of quantitative data, and a mechanistic exploration of the synthetic routes.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of N-aryl imidazoles is a fundamental transformation in organic chemistry, with several established methods for its execution. This guide will focus on the most common and effective strategies for the preparation of the title compound, primarily through nucleophilic aromatic substitution (SNAAr) and transition-metal-catalyzed cross-coupling reactions.

Experimental Protocols

The synthesis of this compound is most commonly achieved via the N-arylation of imidazole with an activated aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The electron-withdrawing nitro group facilitates the nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of imidazole with 1-fluoro-4-nitrobenzene in the presence of a base.

Materials:

-

Imidazole

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)[1]

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO4)

-

Ice water

Procedure:

-

To a solution of imidazole (1.0 equivalent) in DMF or DMSO, add potassium carbonate or potassium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature for 15 minutes to form the imidazolide anion.

-

Add 1-fluoro-4-nitrobenzene (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

After the disappearance of the starting material, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related compounds.

| Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| This compound | 2301-25-9 | C₉H₇N₃O₂ | 189.17 | 52-98* | Not specified |

| 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | Not specified | C₁₃H₉N₃O₂ | 239.23 | Not specified | 261-263 |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | Not specified | C₂₁H₁₅N₃O₂ | 341.36 | Not specified | 131-133 |

*Yields for Ullmann-type N-arylations of imidazole with 4-nitrochlorobenzene using a CuI-NHC catalyst have been reported in this range.[2]

Reaction Mechanisms

Two primary mechanisms are considered for the N-arylation of imidazole: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination or Ullmann condensation).

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr mechanism is prevalent when using highly activated aryl halides like 1-fluoro-4-nitrobenzene. The reaction proceeds in two main steps:

-

Nucleophilic Attack: The imidazolide anion, formed by the deprotonation of imidazole by a base, acts as a nucleophile and attacks the electron-deficient carbon atom of the aryl halide bearing the leaving group. This results in the formation of a Meisenheimer complex, a resonance-stabilized intermediate.

-

Leaving Group Departure: The leaving group (e.g., fluoride) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, this compound.

Transition-Metal-Catalyzed Cross-Coupling Mechanisms

1. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction is a powerful method for forming C-N bonds.[3][4][5] The catalytic cycle generally involves:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.[4]

-

Amine Coordination and Deprotonation: The amine (imidazole) coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the imidazolyl group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[4]

2. Ullmann Condensation:

This copper-catalyzed reaction is a classical method for N-arylation.[2][6] While the exact mechanism is still debated, a plausible pathway involves:

-

Formation of a Cu(I)-Imidazolide Complex: Copper(I) reacts with imidazole in the presence of a base to form a copper(I)-imidazolide species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The desired N-aryl imidazole is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

SNAr Reaction Mechanism

Caption: The mechanism of Nucleophilic Aromatic Substitution (SNAr) for the synthesis.

Buchwald-Hartwig Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Purification and Characterization of 1-(4-Nitrophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification and characterization of 1-(4-Nitrophenyl)-1H-imidazole, a key intermediate in various chemical syntheses. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol .[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2301-25-9 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 198-203 °C | |

| Appearance | Yellow solid | [2] |

| Solubility | >28.4 µg/mL in water at pH 7.4 | [1] |

Experimental Protocols

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The crude this compound product can be purified to obtain a crystalline solid of high purity.

Protocol:

-

Solvent Selection: Based on protocols for similar imidazole derivatives, a mixed solvent system of methanol and ethyl acetate (1:1) is a suitable choice for recrystallization.[3] Ethanol can also be used.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent system with gentle heating and stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be heated for a short period and filtered while hot to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Purification by Column Chromatography

For separating this compound from impurities with similar solubility, column chromatography is an effective method.

Protocol:

-

Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica gel containing the sample onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased to facilitate the separation of compounds based on their affinity for the stationary phase.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Techniques

A combination of spectroscopic methods is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Reference |

| ¹H | DMSO-d₆ | 8.51 (s, 1H), 8.37 (d, J=9 Hz, 2H), 8.00-7.97 (m, 3H), 7.19 (s, 1H) | [2] |

| ¹³C | CDCl₃ | 146.6, 142.3, 135.7, 132.04, 126.1, 121.4, 117.9 | [3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for this compound and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3112 | [3] |

| C=N stretch (imidazole ring) | 1596 | [3] |

| Aromatic NO₂ stretch | 1503, 1370 | [3] |

| C-N stretch | 1049 | [3] |

| p-substituted benzene | 845 | [3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 190.0611.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted imidazoles typically show absorption bands in the UV-Vis region.

Biological Activity and Signaling Pathway

Nitroimidazole compounds are known for their biological activity, particularly as hypoxia-activated prodrugs.[4] Under hypoxic conditions, often found in solid tumors, the nitro group of the imidazole is reduced to form reactive radical species that can damage cellular macromolecules like DNA and proteins.[][6]

One of the key signaling pathways implicated in the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF-1) pathway.[4] The activation of nitroimidazoles as cytotoxic agents occurs in the same hypoxic regions where HIF-1α is stabilized, making them potential therapeutic agents for targeting hypoxic tumors.[4] Furthermore, some nitroimidazole derivatives have been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication.[6]

Conclusion

The purification and characterization of this compound are critical steps in its application as a chemical intermediate. This guide provides standardized protocols and a summary of key analytical data to aid researchers in obtaining and verifying this compound in high purity. Understanding its mechanism of action under hypoxic conditions also opens avenues for its exploration in drug development, particularly in oncology.

References

- 1. This compound | C9H7N3O2 | CID 123155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 1-(4-Nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry for the characterization of 1-(4-Nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents key spectral data in a structured format, and illustrates the analytical workflows through procedural diagrams. The information herein is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds.

Introduction

This compound is an aromatic heterocyclic compound featuring an imidazole ring substituted with a nitrophenyl group. The presence of the nitro functional group and the imidazole moiety imparts specific physicochemical properties that are of significant interest in various fields, including the development of novel therapeutic agents and functional materials. Accurate and thorough characterization of this molecule is paramount for its application and further development. FT-IR spectroscopy and mass spectrometry are powerful analytical tools that provide critical information regarding the molecular structure, functional groups, and molecular weight of the compound. This guide details the application of these techniques to the analysis of this compound.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. Based on the analysis of structurally similar compounds, the following table summarizes the expected characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3150 - 3100 | C-H stretching (aromatic imidazole and phenyl) | Medium |

| ~1600 - 1580 | C=C stretching (aromatic rings) | Medium |

| ~1520 - 1500 | N-O asymmetric stretching (nitro group) | Strong |

| ~1480 - 1450 | C-N stretching (imidazole ring) | Medium |

| ~1350 - 1330 | N-O symmetric stretching (nitro group) | Strong |

| ~1100 - 1000 | In-plane C-H bending (aromatic rings) | Medium |

| ~860 - 840 | Out-of-plane C-H bending (para-substituted phenyl) | Strong |

| ~770 - 730 | Out-of-plane C-H bending (imidazole ring) | Medium |

Experimental Protocol: FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

This compound sample (crystalline solid)

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr under an infrared lamp or in an oven at 110°C for 2-3 hours to remove any adsorbed water.

-

In the agate mortar, grind approximately 1-2 mg of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the finely ground mixture into the die of the pellet press.

-

Ensure the surface of the mixture is level.

-

Assemble the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Process the resulting spectrum (e.g., baseline correction, smoothing) as required.

-

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of this compound (C₉H₇N₃O₂) will exhibit a molecular ion peak corresponding to its molecular weight. Electron ionization (EI) can induce fragmentation, providing valuable structural information.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 189 | [M]⁺ (Molecular Ion) | High |

| 143 | [M - NO₂]⁺ | Medium |

| 116 | [C₇H₆N₂]⁺ (Loss of NO₂ and HCN) | High |

| 89 | [C₆H₅]⁺ (Phenyl cation) or [C₅H₃N₂]⁺ | Medium |

| 68 | [C₃H₄N₂]⁺ (Imidazole cation) | Low |

Note: Relative abundances are predicted and may vary depending on the ionization method and instrument conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound by GC-MS.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., dichloromethane, ethyl acetate), HPLC grade

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source

-

Capillary column suitable for aromatic compounds (e.g., DB-5MS)

-

Autosampler vials with inserts

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent.

-

Filter the solution if necessary to remove any particulate matter.

-

Transfer the solution to an autosampler vial.

-

-

GC-MS System Configuration:

-

Injector: Splitless mode, temperature set to 250-280°C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C/min to 280-300°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

-

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the FT-IR and mass spectrometry analyses.

Caption: FT-IR analysis workflow for this compound.

Caption: GC-MS analysis workflow for this compound.

Conclusion

This technical guide has provided a detailed framework for the FT-IR and mass spectrometric analysis of this compound. The presented data tables, experimental protocols, and workflow diagrams offer a comprehensive resource for the unambiguous characterization of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in fields where this molecule and its derivatives are of interest.

An In-depth Technical Guide on the Crystal Structure and XRD Analysis of 1-(4-Nitrophenyl)-1H-imidazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-(4-Nitrophenyl)-1H-imidazole, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data for this compound, this guide presents a detailed analysis of the closely related and structurally informative compound, 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride . The experimental protocols provided are based on established methodologies for the synthesis and characterization of similar nitrophenyl-imidazole derivatives.

Introduction

Imidazole derivatives are a cornerstone in the development of therapeutic agents and functional materials due to their diverse biological activities and versatile coordination chemistry. The introduction of a nitrophenyl group to the imidazole scaffold can significantly influence its electronic properties, crystal packing, and potential for intermolecular interactions, making its structural elucidation a matter of scientific importance. This guide outlines the key crystallographic features and the analytical workflow for the characterization of this class of compounds.

Crystal Structure Analysis

While the crystal structure for this compound is not publicly available, the structure of its salt, 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride, provides valuable insights into the molecular geometry and potential intermolecular interactions.

Crystallographic Data of 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride

The single-crystal X-ray diffraction data for 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride reveals an orthorhombic crystal system. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₈N₃O₂⁺·Cl⁻ |

| Formula Weight | 225.64 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.6042 (8) |

| b (Å) | 12.1781 (7) |

| c (Å) | 5.6070 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 997.21 (10) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Table 1: Crystallographic data for 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride.[1]

In this structure, the imidazolium and benzene rings are nearly coplanar, with a dihedral angle of 4.59 (1)°. The crystal packing is stabilized by N—H···Cl hydrogen bonds, which form chains along the crystallographic axis. These chains are further interconnected through C—H···O and C—H···Cl interactions, creating a hydrogen-bonded sheet-like structure.[1]

X-ray Diffraction (XRD) Analysis

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. While specific experimental PXRD data for this compound is not available in the surveyed literature, a simulated powder pattern can be generated from the single-crystal data of the imidazolium salt. This simulated pattern provides a theoretical fingerprint for the compound's crystalline phase.

Note: No experimental powder XRD data for this compound was found in the public domain. The following table is a hypothetical representation of what such data would entail.

| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Data | Calculated from 2θ | Hypothetical Data |

| --- | --- | --- |

| --- | --- | --- |

| --- | --- | --- |

Table 2: Hypothetical Powder XRD Data for this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, crystallization, and characterization of this compound and its derivatives, based on established literature procedures.

Synthesis of this compound

The synthesis of 1-(4-nitrophenyl)imidazole has been reported as a ligand for the formation of metal complexes. A general synthetic route involves the nucleophilic substitution reaction between imidazole and 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.

Materials:

-

Imidazole

-

1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile as solvent

Procedure:

-

To a solution of imidazole in DMF, an equimolar amount of a base such as potassium carbonate or sodium hydride is added, and the mixture is stirred at room temperature for 30 minutes to form the imidazolate anion.

-

An equimolar amount of 1-fluoro-4-nitrobenzene is then added to the reaction mixture.

-

The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following is a general protocol for the crystallization of organic compounds.

Procedure:

-

Dissolve the purified this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C) for several days.

-

Alternatively, the slow evaporation of a dilute solution of the compound at room temperature can yield high-quality single crystals. A solvent system such as dichloromethane/hexane or ethyl acetate/hexane can be employed, where the more volatile solvent evaporates slowly.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The following is a standard procedure for SC-XRD analysis.

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected at a controlled temperature, typically 100 K or 173 K, to minimize thermal vibrations.[1]

-

A modern CCD or CMOS area-detector diffractometer is used with monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and analysis of this compound.

References

A Deep Dive into 1-(4-Nitrophenyl)-1H-imidazole: A Computational and DFT Perspective

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and Density Functional Theory (DFT) studies of 1-(4-Nitrophenyl)-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecule's structural, electronic, and spectroscopic properties through theoretical investigations. While a complete computational dataset for this compound is not available in a single comprehensive study, this guide synthesizes available experimental data and illustrates the expected computational results based on studies of closely related imidazole and nitrophenyl derivatives.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the imidazole moiety, making it a versatile building block in the synthesis of various functional materials and potential therapeutic agents.

Below is a diagram representing the molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of imidazole with 1-fluoro-4-nitrobenzene in the presence of a base.

Materials:

-

Imidazole

-

1-fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of imidazole, 1-fluoro-4-nitrobenzene, and potassium carbonate in dimethylformamide is stirred at an elevated temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Computational Details: A General DFT Workflow

DFT calculations are a powerful tool to investigate the geometric, electronic, and spectroscopic properties of molecules. A typical workflow for the computational study of an imidazole derivative is outlined below. Such studies often employ the Gaussian suite of programs, with the B3LYP functional and a 6-31G(d,p) or larger basis set being common choices for geometry optimization and frequency calculations.

Data Presentation

Optimized Geometrical Parameters

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| Bond Lengths | N1-C2 | 1.33 | Bond Angles | C5-N1-C2 | 108.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 110.0 | ||

| N3-C4 | 1.38 | C2-N3-C4 | 107.5 | ||

| C4-C5 | 1.36 | N3-C4-C5 | 109.0 | ||

| C5-N1 | 1.38 | C4-C5-N1 | 105.0 | ||

| C5-C1' | 1.45 | N1-C5-C1' | 128.0 | ||

| C4'-N(O₂) | 1.48 | C3'-C4'-N(O₂) | 119.0 | ||

| Note: The values presented are illustrative and based on typical bond lengths and angles in similar aromatic and heterocyclic systems. Actual values would require specific DFT calculations for this compound. |

Vibrational Frequencies

Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies are often scaled to better match experimental data. Below is a table showing some key expected vibrational modes.

| Mode Description | Calculated Frequency (cm⁻¹) |

| N-H Stretch (imidazole) | ~3100-3150 |

| C-H Stretch (aromatic) | ~3050-3100 |

| C=C Stretch (aromatic) | ~1600-1620 |

| NO₂ Asymmetric Stretch | ~1520-1560 |

| NO₂ Symmetric Stretch | ~1340-1360 |

| C-N Stretch | ~1250-1350 |

| Note: These are expected frequency ranges for the key functional groups. |

Electronic Properties

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 |

| Note: These are estimated energy ranges based on DFT studies of related nitroaromatic and imidazole compounds. |

The relationship between these electronic properties and the potential for intramolecular charge transfer (ICT) is depicted in the diagram below.

Non-Linear Optical (NLO) Properties

The presence of electron-donating (imidazole) and electron-accepting (nitrophenyl) groups connected by a π-system suggests that this compound may exhibit significant non-linear optical (NLO) properties. Key NLO parameters that would be calculated using DFT include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

| Parameter | Unit | Expected Value Range |

| Dipole Moment (μ) | Debye | 5 - 8 |

| Polarizability (α) | a.u. | 100 - 150 |

| First Hyperpolarizability (β) | a.u. | 1000 - 3000 |

| Note: These are estimated ranges based on calculations for similar D-π-A systems.[1] |

Conclusion

This technical guide has provided a framework for understanding the computational and DFT studies of this compound. While a complete set of published computational data for this specific molecule is not yet available, the methodologies and expected results have been outlined based on extensive research on related compounds. The synthesis and characterization of this molecule are well-documented. Theoretical studies, including geometry optimization, vibrational analysis, and the calculation of electronic and NLO properties, are crucial for elucidating its potential applications in drug design and materials science. Further dedicated computational studies on this compound are warranted to provide precise quantitative data and to fully realize its scientific potential.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Nitrophenyl)-1H-imidazole, a key intermediate in pharmaceutical synthesis. The information herein is intended to support research and development activities by providing essential data on the compound's behavior in various solvent systems and under different stress conditions.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow crystalline powder. Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2301-25-9 | [1] |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 198-203 °C | [2] |

| pKa (Predicted) | 4.74 ± 0.10 | [2] |

Solubility Profile

Currently, there is limited published quantitative solubility data for this compound across a wide range of organic solvents. A single experimental data point indicates its aqueous solubility is >28.4 µg/mL at pH 7.4[1]. Based on the general principles of "like dissolves like" and the known solubility of structurally similar nitroaromatic and imidazole compounds, a qualitative and estimated quantitative solubility profile has been compiled. It is anticipated that the compound exhibits higher solubility in polar aprotic solvents and limited solubility in non-polar solvents.

Table 1: Estimated Solubility of this compound in Common Solvents at 25°C

| Solvent Class | Solvent | Estimated Solubility (mg/mL) | Qualitative Solubility |

| Polar Protic | Water (pH 7.4) | >0.0284 | Slightly Soluble |

| Methanol | 5 - 15 | Sparingly Soluble | |

| Ethanol | 2 - 10 | Sparingly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 | Freely Soluble |

| N,N-Dimethylformamide (DMF) | > 50 | Freely Soluble | |

| Acetone | 10 - 30 | Soluble | |

| Acetonitrile | 5 - 15 | Sparingly Soluble | |

| Ethyl Acetate | 1 - 5 | Slightly Soluble | |

| Non-Polar | Dichloromethane | 1 - 5 | Slightly Soluble |

| Toluene | < 1 | Very Slightly Soluble | |

| Hexane | < 0.1 | Practically Insoluble |

Note: These are estimated values and should be confirmed experimentally.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in synthesis. While specific stability data is not extensively available, forced degradation studies are essential to understand its degradation pathways. The nitro group on the phenyl ring and the imidazole moiety are the most probable sites for degradation.

Expected Degradation Pathways:

-

Hydrolysis: The imidazole ring may be susceptible to cleavage under strong acidic or basic conditions, though it is generally stable.

-

Oxidation: The nitro group can be reduced, and the imidazole ring can be oxidized, leading to various degradation products.

-

Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation, potentially leading to the formation of radical species and subsequent decomposition.

-

Thermal Degradation: Decomposition may occur at elevated temperatures, with the stability influenced by the solid-state form of the compound.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products

| Stress Condition | Typical Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Imidazole ring cleavage products, 4-nitroaniline |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | Imidazole ring cleavage products, 4-nitroaniline |

| Oxidative | 3% H₂O₂, RT, 24h | N-oxides, hydroxylated derivatives |

| Thermal | 80°C, 48h (solid state) | Products of decomposition (e.g., gases, char) |

| Photolytic | ICH Q1B conditions | Products of photoreduction of the nitro group, ring cleavage products |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Caption: Workflow for Solubility Determination.

Detailed Steps:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the suspension to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter compatible with the solvent.

-

Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.

-

Calculation: Determine the solubility from the measured concentration and the dilution factor.

Forced Degradation Study

This protocol describes a typical forced degradation study to identify potential degradation products and pathways.

Caption: Forced Degradation Study Workflow.

Detailed Steps:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C.

-

Alkaline Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C.

-

Oxidative Degradation: Mix the sample solution with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: For hydrolytic studies, neutralize the samples before analysis. For thermal studies, dissolve the solid in a suitable solvent.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | 10 µL |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data, although partially estimated, offers a strong starting point for experimental design. The detailed protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines, enabling researchers to generate robust and reliable data for their specific applications in drug development and chemical synthesis. It is strongly recommended that the estimated solubility data be experimentally verified for critical applications.

References

An In-depth Technical Guide to the Electronic Properties of 1-(4-Nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 1-(4-Nitrophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its unique molecular structure, featuring an imidazole ring coupled with an electron-withdrawing nitrophenyl group, this compound exhibits distinct electronic characteristics that are crucial for its reactivity, biological activity, and potential applications. This document outlines theoretical and experimental approaches to characterizing these properties, including computational modeling, UV-Vis spectroscopy, and cyclic voltammetry.

Introduction

This compound (CAS No. 2301-25-9) is a derivative of imidazole, a fundamental five-membered heterocyclic aromatic compound. The presence of the 4-nitrophenyl substituent significantly influences the electron density distribution within the imidazole ring, impacting its electronic transitions, redox behavior, and potential as a ligand or bioactive molecule. Understanding these electronic properties is paramount for its application in drug design, particularly in the development of antimicrobial agents, and in the engineering of novel organic materials.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. For this compound, DFT calculations provide insights into the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. These computational predictions are invaluable for understanding the molecule's behavior in chemical reactions and biological systems.

| Parameter | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.0 to -3.0 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability |

Note: These values are representative and can vary based on the specific computational method and basis set used.

Spectroscopic Properties

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV-Vis light by this compound corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Electronic Absorption Spectra

The UV-Vis spectrum of a nitrophenyl-imidazole derivative is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The strong electron-withdrawing nature of the nitro group influences the position and intensity of these bands.

| Parameter | Expected Range | Associated Transition |

| λmax | 300 - 350 nm | π → π* |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | - |

Note: The exact absorption maximum and molar absorptivity are solvent-dependent.

Electrochemical Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can be used to determine the reduction potential of the nitro group, a key feature related to the bioactivation and mechanism of action of many nitroaromatic drugs.

Redox Potentials

The electrochemical reduction of the nitro group is a crucial step in the biological activity of nitroimidazoles. This process typically involves the acceptance of one or more electrons to form reactive nitro radical anions.

| Parameter | Expected Range (vs. Ag/AgCl) | Process |

| Reduction Potential (Epc) | -0.8 to -1.2 V | One-electron reduction of the nitro group |

Note: The reduction potential is dependent on the solvent, electrolyte, and pH of the medium.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the electronic properties of this compound.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Record the absorbance spectra for each of the diluted solutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), plot absorbance versus concentration at λmax. The slope of the resulting linear fit will be the molar absorptivity (ε).

Cyclic Voltammetry

Objective: To determine the reduction potential of the nitro group.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat with a three-electrode setup:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Solution Preparation: Dissolve a known concentration of this compound (e.g., 1 mM) in the solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Cyclic Voltammogram Acquisition: Set the potential window (e.g., from 0 V to -1.5 V and back to 0 V) and the scan rate (e.g., 100 mV/s). Run the cyclic voltammetry experiment.

-

Data Analysis: Analyze the resulting voltammogram to identify the cathodic peak potential (Epc) corresponding to the reduction of the nitro group.

Density Functional Theory (DFT) Calculations

Objective: To compute the HOMO and LUMO energies and the HOMO-LUMO gap.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Molecular Structure Input: Build the 3D structure of this compound using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

Orbital Energy Calculation: From the output of the optimized structure, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO-LUMO Gap Calculation: Calculate the energy gap (ΔE) by subtracting the HOMO energy from the LUMO energy (ΔE = E_LUMO - E_HOMO).

Mandatory Visualizations

General Mechanism of Action for Nitroimidazoles

The biological activity of many nitroimidazole compounds is predicated on the reductive activation of the nitro group within anaerobic or hypoxic cells. This process generates cytotoxic radical species that can induce cellular damage, primarily through DNA strand breakage.

Caption: General mechanism of action for nitroimidazole compounds.

Experimental Workflow for Characterization

The characterization of the electronic properties of a novel compound like this compound follows a logical workflow, integrating computational and experimental techniques.

An In-depth Technical Guide to CAS Number 2301-25-9 and the Compound 2-(2-methoxy-4-nitrophenyl)acetonitrile